Cas no 2137754-18-6 (Methanone, (3-amino-4-phenyl-1-piperidinyl)cyclobutyl-)
Methanone, (3-amino-4-phenyl-1-piperidinyl)cyclobutyl- Chemical and Physical Properties
Names and Identifiers
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- Methanone, (3-amino-4-phenyl-1-piperidinyl)cyclobutyl-
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- Inchi: 1S/C16H22N2O/c17-15-11-18(16(19)13-7-4-8-13)10-9-14(15)12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11,17H2
- InChI Key: NATUYMUZXYGWKV-UHFFFAOYSA-N
- SMILES: C(N1CCC(C2=CC=CC=C2)C(N)C1)(C1CCC1)=O
Methanone, (3-amino-4-phenyl-1-piperidinyl)cyclobutyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-375639-0.05g |
1-cyclobutanecarbonyl-4-phenylpiperidin-3-amine |
2137754-18-6 | 95.0% | 0.05g |
$612.0 | 2025-03-16 | |
| Enamine | EN300-375639-0.1g |
1-cyclobutanecarbonyl-4-phenylpiperidin-3-amine |
2137754-18-6 | 95.0% | 0.1g |
$640.0 | 2025-03-16 | |
| Enamine | EN300-375639-0.25g |
1-cyclobutanecarbonyl-4-phenylpiperidin-3-amine |
2137754-18-6 | 95.0% | 0.25g |
$670.0 | 2025-03-16 | |
| Enamine | EN300-375639-0.5g |
1-cyclobutanecarbonyl-4-phenylpiperidin-3-amine |
2137754-18-6 | 95.0% | 0.5g |
$699.0 | 2025-03-16 | |
| Enamine | EN300-375639-1.0g |
1-cyclobutanecarbonyl-4-phenylpiperidin-3-amine |
2137754-18-6 | 95.0% | 1.0g |
$728.0 | 2025-03-16 | |
| Enamine | EN300-375639-2.5g |
1-cyclobutanecarbonyl-4-phenylpiperidin-3-amine |
2137754-18-6 | 95.0% | 2.5g |
$1428.0 | 2025-03-16 | |
| Enamine | EN300-375639-5.0g |
1-cyclobutanecarbonyl-4-phenylpiperidin-3-amine |
2137754-18-6 | 95.0% | 5.0g |
$2110.0 | 2025-03-16 | |
| Enamine | EN300-375639-10.0g |
1-cyclobutanecarbonyl-4-phenylpiperidin-3-amine |
2137754-18-6 | 95.0% | 10.0g |
$3131.0 | 2025-03-16 |
Methanone, (3-amino-4-phenyl-1-piperidinyl)cyclobutyl- Related Literature
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on Methanone, (3-amino-4-phenyl-1-piperidinyl)cyclobutyl-
Exploring Methanone, (3-amino-4-phenyl-1-piperidinyl)cyclobutyl- (CAS No. 2137754-18-6): A Comprehensive Overview
In the rapidly evolving field of organic chemistry and pharmaceutical research, Methanone, (3-amino-4-phenyl-1-piperidinyl)cyclobutyl- (CAS No. 2137754-18-6) has garnered significant attention due to its unique structural properties and potential applications. This compound, characterized by its cyclobutyl and piperidinyl moieties, represents a promising scaffold for drug discovery and development. Researchers are increasingly exploring its role in modulating biological targets, particularly in the context of central nervous system (CNS) disorders and inflammatory pathways, which are among the most searched topics in biomedical literature today.
The molecular structure of Methanone, (3-amino-4-phenyl-1-piperidinyl)cyclobutyl- combines a phenyl ring with a piperidine core, linked via a cyclobutylmethanone bridge. This arrangement is particularly intriguing for medicinal chemists, as it offers a balance of rigidity and flexibility—a key consideration in designing bioactive molecules. Recent studies highlight its potential as a ligand for G-protein-coupled receptors (GPCRs), a hot topic in drug development forums and AI-driven research platforms. Users frequently search for "GPCR modulators" and "small molecule therapeutics," aligning with the compound's relevance in modern pharmacology.
From a synthetic chemistry perspective, the preparation of CAS No. 2137754-18-6 involves multi-step organic transformations, often employing palladium-catalyzed cross-coupling reactions and reductive amination techniques—methods widely discussed in academic circles and industrial R&D departments. The compound's amino functionality further allows for derivatization, making it a versatile intermediate for library synthesis. This adaptability resonates with the growing demand for "diverse chemical libraries" and "fragment-based drug design," as evidenced by search trends in computational chemistry communities.
In the context of drug-likeness and ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity), preliminary computational analyses suggest that Methanone, (3-amino-4-phenyl-1-piperidinyl)cyclobutyl- exhibits favorable characteristics, including moderate lipophilicity and blood-brain barrier permeability. These attributes are critical for researchers investigating "CNS-penetrant molecules" and "neurotherapeutic agents," which rank high in search engine queries related to neurological research. The compound's 3D conformation also shows potential for selective target engagement, a feature highly sought after in precision medicine initiatives.
Beyond pharmaceutical applications, CAS No. 2137754-18-6 has sparked interest in material science due to its aromatic-cycloaliphatic hybrid structure. This dual character makes it a candidate for developing advanced polymers with tailored thermal and mechanical properties—a subject frequently explored in nanotechnology forums and sustainable materials research. Searches for "high-performance polymers" and "molecular engineering" often intersect with discussions about such structurally unique compounds.
As the scientific community continues to explore Methanone, (3-amino-4-phenyl-1-piperidinyl)cyclobutyl-, its significance in interdisciplinary research becomes increasingly apparent. Whether as a building block for drug discovery or a component in functional materials, this compound exemplifies how molecular innovation addresses contemporary challenges in health and technology—topics that dominate both academic discourse and public interest in scientific advancements.
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